

Application of 3,3-Dimethylindoline in Photochromic Material Development

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Compound of Interest

Compound Name: **3,3-Dimethylindoline**

Cat. No.: **B1314585**

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylindoline is a crucial heterocyclic building block in the synthesis of a prominent class of photochromic materials, namely spirobifluorans and spirooxazines. These molecules exhibit reversible color changes upon exposure to light, a phenomenon known as photochromism. This property makes them highly valuable for a wide range of applications, including smart textiles, ophthalmic lenses, optical data storage, molecular switches, and sensors.^{[1][2][3]} The photochromic behavior of these compounds is governed by the reversible isomerization between a colorless, closed spiro form and a colored, open merocyanine form upon stimulation by UV and visible light.^{[1][4][5]} The indoline moiety, and specifically the 3,3-dimethyl substitution, plays a significant role in the stability and photochromic properties of the resulting molecules.

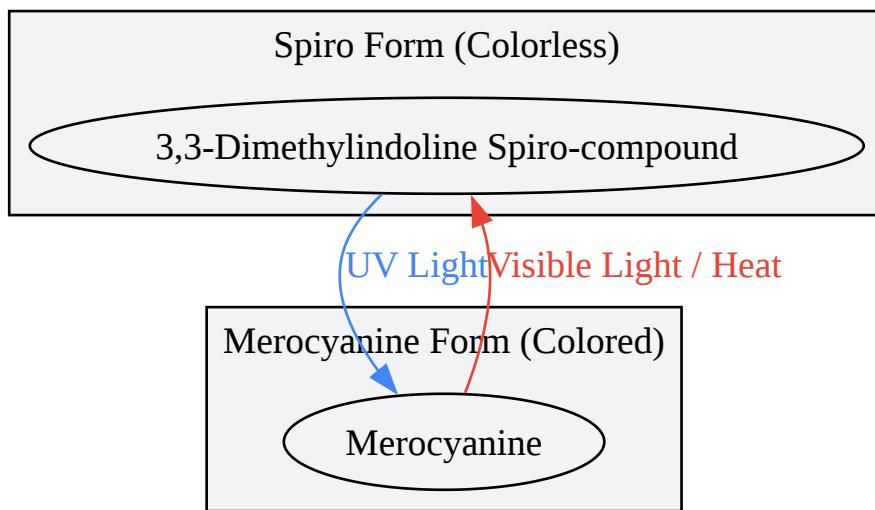
Mechanism of Photochromism

The photochromic transformation of **3,3-dimethylindoline**-based spirobifluorans and spirooxazines involves a reversible ring-opening and ring-closing mechanism.

- **Coloration (UV Irradiation):** Upon irradiation with ultraviolet (UV) light, the colorless spiro form (closed ring) undergoes a heterolytic cleavage of the spiro C-O bond. This is followed

by a rotation around the C-C bond, leading to the formation of the planar, conjugated, and colored merocyanine form (open ring).[1][4]

- Decoloration (Visible Light or Thermal): The colored merocyanine form can revert to the colorless spiro form either by irradiation with visible light or thermally in the dark.[1][6] This process involves the re-formation of the C-O bond, returning the molecule to its closed-ring structure.



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Quantitative Data on Photochromic Properties

The photochromic performance of materials derived from **3,3-dimethylindoline** is influenced by the specific molecular structure and the surrounding environment (e.g., solvent polarity). Key performance parameters are summarized below.

Compound Type	Substituent on Indoline Ring	Solvent	λ_{max} (colored form) (nm)	Thermal Decoloration Rate Constant (k) or Half-life ($t_{1/2}$)	Reference
Spirooxazine	1,3,3-trimethyl	Dichloromethane	610	Not specified	[4]
Spirooxazine	1,3,3-trimethyl	Cyclohexane	595	Not specified	[6]
Spirooxazine	1,3,3-trimethyl	Chloroform	615	Not specified	[6]
Spirooxazine	1,3,3-trimethyl	PMMA film	Not specified	$k = 0.0028 \text{ s}^{-1}$ (photocoloration)	[7]
Spirooxazine	1,3,3-trimethyl	Epoxy resin	Not specified	$k = 0.0019 \text{ s}^{-1}$ (photocoloration)	[7]
Spirooxazine	1,3,3-trimethyl	PMMA film	Not specified	$k = 0.0012 \text{ s}^{-1}$ (photobleaching)	[7]
Spirooxazine	1,3,3-trimethyl	Epoxy resin	Not specified	$k = 0.0013 \text{ s}^{-1}$ (photobleaching)	[7]
Spiropyran	1,3,3-trimethyl-5-chloro	Not specified	Not specified	Not specified	[8]

Experimental Protocols

Protocol 1: Synthesis of Spirooxazines

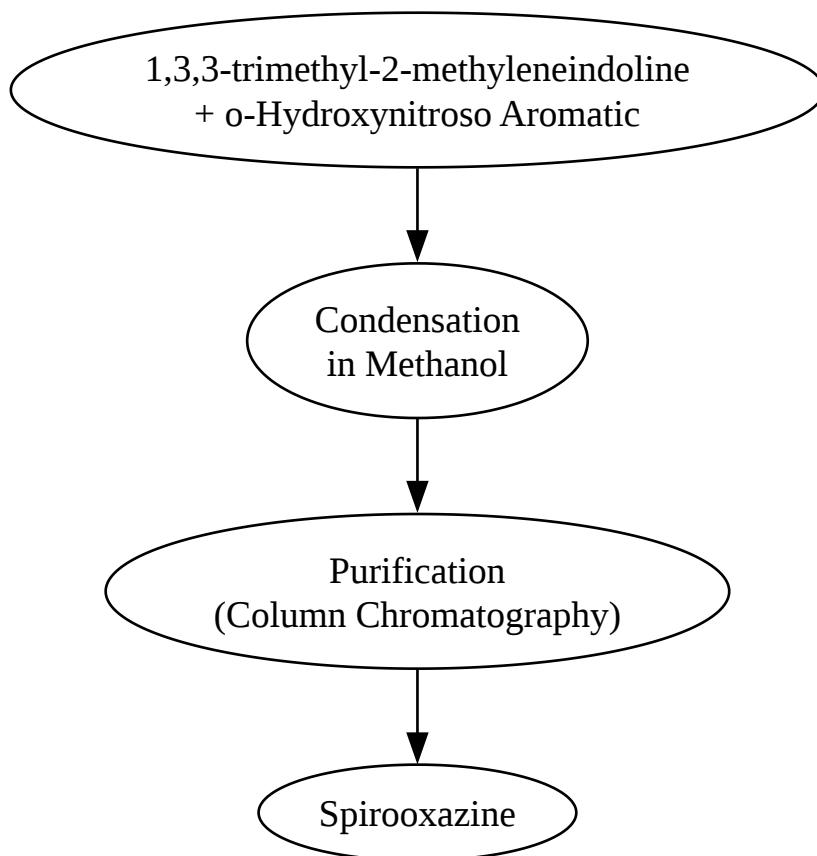
This protocol describes the synthesis of spirooxazine compounds via the condensation of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) with ortho-hydroxynitroso aromatic derivatives.[6]

Materials:

- 1,3,3-trimethyl-2-methyleneindoline
- ortho-Hydroxynitroso aromatic derivative (e.g., 1-nitroso-2-naphthol)
- Methanol
- Acyl chloride (for subsequent esterification, if desired)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Dissolve the ortho-hydroxynitroso aromatic derivative in methanol in a round-bottom flask.
- Add an equimolar amount of 1,3,3-trimethyl-2-methyleneindoline to the solution.
- Stir the reaction mixture at room temperature for a specified time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the spirooxazine compound.[6]
- (Optional) For esterification, dissolve the synthesized spirooxazine in a suitable solvent and react with an acyl chloride in the presence of a base.



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Protocol 2: Synthesis of Spiropyrans

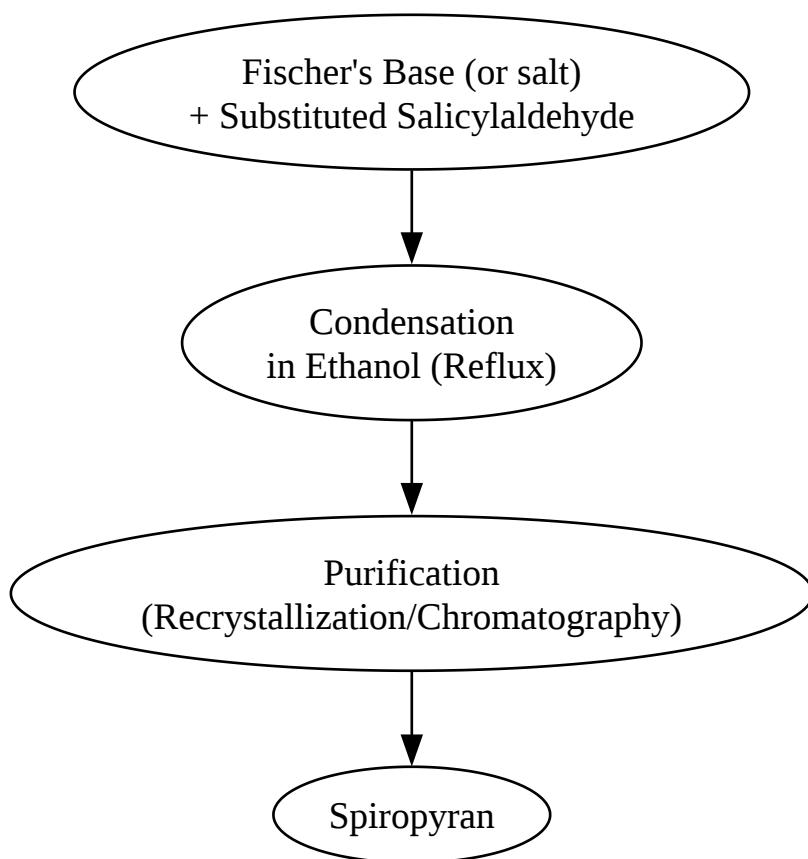
This protocol outlines the synthesis of spiropyran compounds through the condensation of Fischer's base or its salts with salicylaldehyde derivatives.[9][10][11]

Materials:

- 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) or its corresponding salt
- Substituted salicylaldehyde derivative
- Ethanol or other suitable organic solvent
- Standard laboratory glassware and purification apparatus

Procedure:

- Dissolve the substituted salicylaldehyde derivative in ethanol in a round-bottom flask.
- Add an equimolar amount of Fischer's base or its salt to the solution.
- Reflux the reaction mixture for several hours. Monitor the reaction progress using TLC.
- After the reaction is complete, cool the mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
- If no precipitate forms, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure spiropyran.[11]



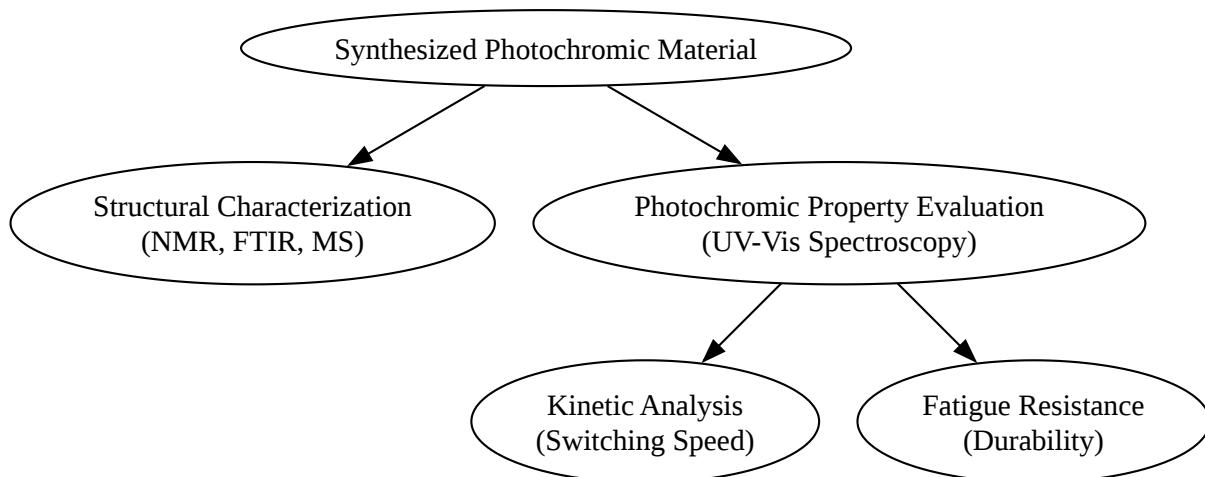
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Characterization of Photochromic Materials

The synthesized photochromic materials are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and evaluate their photochromic properties.

Key Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Used to confirm the chemical structure of the synthesized spiropyran and spirooxazine compounds.[6]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
- UV-Visible (UV-Vis) Spectroscopy: Essential for studying the photochromic behavior. The absorption spectra of the colorless (spiro) and colored (merocyanine) forms are recorded to determine the absorption maxima (λ_{max}) and to monitor the kinetics of the photochromic transformations.[6]
- Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of the synthesized compounds.
- Kinetic Analysis: The rates of photoloration and thermal/photochemical decoloration are measured to assess the switching speed and stability of the photochromic material.[7] This is often done by monitoring the change in absorbance at the λ_{max} of the colored form over time.
- Fatigue Resistance: The durability of the photochromic material is evaluated by subjecting it to multiple coloration-decoloration cycles and measuring the degradation in its photochromic performance.[6]



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Applications in Research and Development

The unique properties of **3,3-dimethylindoline**-based photochromic materials make them attractive for various advanced applications:

- Smart Materials: Incorporation into polymers and other matrices to create materials that respond to light, such as photo-switchable coatings, smart windows, and textiles.[4][8]
- Optical Data Storage: The two distinct states (colored and colorless) can be used to represent binary data (0 and 1), enabling high-density optical data storage.
- Molecular Switches and Logic Gates: The reversible switching behavior can be harnessed at the molecular level to create switches and logic gates for molecular electronics.
- Sensors: The color change can be designed to be sensitive to specific analytes or environmental conditions, leading to the development of novel chemical sensors.
- Drug Delivery: Photo-responsive materials can be used to create drug delivery systems where the release of a therapeutic agent is triggered by light.

The continued development of new **3,3-dimethylindoline** derivatives with tailored photochromic properties, such as enhanced fatigue resistance and specific absorption

wavelengths, is an active area of research with the potential to unlock further applications.

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